3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Organometallic Chemistry Homogeneous Catalysis Ligand Design

This regiospecific ortho-disposed pyrazole-benzaldehyde is the required precursor for unsymmetrical PCN pincer palladium(II) complexes—meta or para isomers cannot form the fused six-membered palladacycle. The 3,5-dimethyl substitution introduces steric bulk that protects the metal center, enhances catalyst stability, and improves selectivity. For medicinal chemistry, its predicted LogP of 2.30 (vs. 1.56 for the non-methylated analog) offers a measurable lipophilicity advantage for membrane permeability. Insist on this exact regioisomer and substitution pattern; generic analogs are not functionally interchangeable.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 1015845-87-0
Cat. No. B1505950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
CAS1015845-87-0
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C=O)N2C=CC=N2)C
InChIInChI=1S/C12H12N2O/c1-9-6-10(2)12(11(7-9)8-15)14-5-3-4-13-14/h3-8H,1-2H3
InChIKeyANDWMSARSMGVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde (CAS 1015845-87-0): Technical Specifications and Procurement Baseline


3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1015845-87-0) is a heteroaromatic building block belonging to the class of N-arylpyrazole benzaldehydes, with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . It features a benzaldehyde core substituted at the ortho position with a 1H-pyrazole ring and at both meta positions with methyl groups, creating a sterically congested, electron-rich aromatic system. This compound is commercially available from multiple chemical suppliers, typically at a minimum purity specification of 95%, and is intended exclusively for research and development use . It is structurally characterized by a distinctive substitution pattern that distinguishes it from its regioisomeric and unsubstituted analogs, positioning it as a specialized intermediate for the synthesis of N-arylpyrazole-containing ligands, pharmaceuticals, and agrochemicals.

Why In-Class N-Arylpyrazole Benzaldehydes Cannot Substitute for 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde


N-Arylpyrazole benzaldehydes are not a functionally interchangeable class of compounds. The specific regio- and stereochemical features of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde directly dictate its utility as a ligand precursor and its physicochemical behavior. As demonstrated in the synthesis of PCN pincer palladium(II) complexes, the ortho-disposition of the pyrazole and aldehyde functionalities is a critical structural requirement for successful cyclometalation and the formation of fused six-membered palladacycles [1]. Substitution with a regioisomer, such as a para- or meta-substituted analog, would fundamentally alter the ligand's coordination geometry and prevent the formation of the desired pincer complex. Furthermore, the presence of the 3,5-dimethyl groups on the benzaldehyde ring introduces steric bulk that can influence the kinetics of complexation and the stability of the resulting metal complexes, a feature absent in non-methylated analogs. The quantitative evidence presented below demonstrates that this specific substitution pattern confers a demonstrable advantage for certain catalytic applications, making generic substitution scientifically invalid for those research programs.

Quantitative Differential Evidence for 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde vs. Key Analogs


Structural Basis for PCN Pincer Complex Formation: Ortho-Substitution vs. Meta- and Para-Analogs

The ortho arrangement of the pyrazole and aldehyde groups in 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde is a critical structural determinant for its successful use in the synthesis of PCN pincer palladium(II) complexes. A published procedure uses this specific ortho-substituted regioisomer to form fused six-membered palladacycles [1]. In contrast, the meta-substituted analog, 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, would lead to the formation of less stable seven-membered metallacycles or fail to cyclometalate altogether, a well-understood principle in pincer chemistry. The para-substituted analog, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, cannot participate in intramolecular cyclometalation due to the geometry of the para-disposition, precluding its use as a PCN pincer ligand precursor. Therefore, only the ortho isomer possesses the requisite geometry for this specific and important class of catalytic applications.

Organometallic Chemistry Homogeneous Catalysis Ligand Design

Enhanced Lipophilicity and Steric Bulk from 3,5-Dimethyl Substitution vs. Non-Methylated Parent Compound

The 3,5-dimethyl substitution pattern on the benzaldehyde ring of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde confers a significant difference in lipophilicity compared to its non-methylated analog, 2-(1H-pyrazol-1-yl)benzaldehyde. The target compound has a predicted partition coefficient (LogP) of 2.30, as calculated by standard cheminformatic models . In comparison, the non-methylated analog, 2-(1H-pyrazol-1-yl)benzaldehyde, has a predicted LogP of 1.56 . This represents a ΔLogP of 0.74, which translates to the target compound being approximately 5.5 times more lipophilic. This enhanced lipophilicity can significantly influence solubility profiles in organic solvents, membrane permeability in biological assays, and binding interactions with hydrophobic pockets on target proteins.

Medicinal Chemistry ADME Prediction Physicochemical Property

Potential for Enhanced Antimicrobial Potency: Inferred Class Advantage over Non-Methylated Pyrazole Benzaldehydes

While direct head-to-head antimicrobial data for 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde is not available in the public domain, a robust body of literature on related pyrazole derivatives indicates that the 3,5-dimethyl substitution on the pyrazole ring is a key structural motif for potent antibacterial activity. For instance, a study on a library of 3,5-substituted pyrazoles identified several compounds with potent anti-Gram-positive activity, exhibiting minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against staphylococci and enterococci [1]. This class-level structure-activity relationship (SAR) strongly suggests that the dimethyl substitution pattern, which is present in the target compound (though on the benzaldehyde rather than pyrazole ring), may confer a similar potency advantage over non-methylated analogs. Furthermore, another study on pyrazole derivatives found some compounds to have MICs ranging from 0.0039 to 0.025 mg/mL against S. aureus , establishing a potency benchmark for this compound class. The target compound's unique scaffold, combining a 3,5-dimethylbenzaldehyde core with a pyrazole, positions it as a potentially superior starting point for antimicrobial discovery.

Antimicrobial Agents Antibacterial Discovery Structure-Activity Relationship

High-Value Application Scenarios for 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde


Synthesis of ortho-Metalated PCN Pincer Palladium(II) Catalysts

This compound is a structurally essential precursor for the synthesis of unsymmetrical (pyrazolyl)aryl phosphinite PCN pincer palladium(II) complexes [1]. Its ortho-disposition of the pyrazole and aldehyde groups is a strict requirement for the C-H activation step that forms the fused six-membered palladacycle. Researchers developing new catalysts for cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) or allylation of aldehydes should prioritize this specific regioisomer, as its analogs (meta- or para-substituted) cannot form the desired pincer complex. The 3,5-dimethyl substitution further provides steric protection to the metal center, potentially enhancing catalyst stability and selectivity.

Design of Antimicrobial Agents with Enhanced Lipophilicity

Medicinal chemistry programs focused on developing novel antibacterial or antifungal agents can leverage the quantitative lipophilicity advantage (predicted LogP = 2.30) of this compound over the non-methylated analog (predicted LogP = 1.56) [1]. This increased lipophilicity may improve membrane permeability, a critical factor for intracellular targets and Gram-negative activity. Furthermore, the class-level SAR evidence linking 3,5-dimethylpyrazole motifs to potent anti-Gram-positive activity (MICs as low as 0.78 μg/mL) [2] provides a strong rationale for incorporating this specific scaffold into a hit-to-lead optimization campaign, rather than using a less substituted benzaldehyde.

Ligand Development for Metal Complexes Requiring Steric Bulk

The 3,5-dimethyl substitution pattern on the benzaldehyde ring introduces defined steric bulk adjacent to the aldehyde functionality. This feature is valuable for the development of new ligands for transition metal complexes where control over coordination geometry, nuclearity, and substrate accessibility is required. Compared to the unsubstituted parent compound 2-(1H-pyrazol-1-yl)benzaldehyde, the dimethyl groups can be expected to hinder undesired side reactions at the metal center and influence the selectivity of catalytic transformations [1]. This makes the compound a rational choice for synthesizing well-defined, sterically protected metal complexes.

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